molecular formula C11H13BrO2 B6336052 Ethyl 4-bromo-2-ethylbenzoate CAS No. 1416979-60-6

Ethyl 4-bromo-2-ethylbenzoate

Cat. No.: B6336052
CAS No.: 1416979-60-6
M. Wt: 257.12 g/mol
InChI Key: IHBQGZNXJKCYPB-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-ethylbenzoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with ethanol. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2-ethylbenzoate can be synthesized through several methods. One common method involves the bromination of 2-ethylbenzoic acid followed by esterification. The bromination is typically carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 4-bromo-2-ethylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The bromination and esterification reactions are optimized for large-scale production, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-ethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as ethyl 4-amino-2-ethylbenzoate or ethyl 4-thio-2-ethylbenzoate.

    Reduction: Ethyl 4-bromo-2-ethylbenzyl alcohol.

    Oxidation: 4-bromo-2-ethylbenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2-ethylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-ethylbenzoate depends on the specific chemical reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Ethyl 4-bromo-2-ethylbenzoate can be compared with other similar compounds such as:

This compound is unique due to the specific positioning of the bromine and ethyl groups, which can influence its chemical behavior and applications.

Properties

IUPAC Name

ethyl 4-bromo-2-ethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-3-8-7-9(12)5-6-10(8)11(13)14-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBQGZNXJKCYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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